1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indoline moiety, a thiazole ring, and a methylsulfonyl-substituted phenyl group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, followed by the formation of the thiazole ring. The final step involves coupling the indoline and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: It exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone: Shares structural similarities but may differ in specific substituents or functional groups.
2-(2-(4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone: Lacks the indoline moiety, resulting in different chemical and biological properties.
1-(Indolin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone: Similar structure but without the methylsulfonyl group, affecting its reactivity and applications.
Uniqueness: this compound stands out due to its combination of an indoline moiety, a thiazole ring, and a methylsulfonyl-substituted phenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-28(25,26)17-8-6-15(7-9-17)21-20-22-16(13-27-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVVFLXWHIXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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